molecular formula C13H21NO4 B595267 Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate CAS No. 1352246-54-8

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B595267
CAS RN: 1352246-54-8
M. Wt: 255.314
InChI Key: GZPRNNLCGPUXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, also known as TBOA, is a compound that has been widely studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter that is involved in many physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. Therefore, the inhibition of glutamate transporters is a potential therapeutic strategy for these diseases.

Mechanism Of Action

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate works by inhibiting the function of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glutamate transporters, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in lab experiments is its specificity for glutamate transporters, which allows for targeted manipulation of glutamate levels. However, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is also known to have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, the use of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in animal models can be limited by its poor bioavailability and rapid metabolism.

Future Directions

There are several potential future directions for research on Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate. One area of interest is the development of more specific and potent inhibitors of glutamate transporters that can be used in clinical settings. Another potential direction is the investigation of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate's effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate and its potential therapeutic applications.

Synthesis Methods

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by the addition of acetyl chloride and then oxalyl chloride. The final product is obtained through the reaction of the resulting acid chloride with tert-butanol.

Scientific Research Applications

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been extensively studied in vitro and in vivo for its effects on glutamate transporters. In vitro studies have shown that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate inhibits glutamate transporters in a dose-dependent manner, leading to increased extracellular glutamate levels. In vivo studies have demonstrated that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRNNLCGPUXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

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